molecular formula C20H19N3O3 B14326384 p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid CAS No. 100067-42-3

p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid

Cat. No.: B14326384
CAS No.: 100067-42-3
M. Wt: 349.4 g/mol
InChI Key: CUXBHOBFUMCXSB-PDGQHHTCSA-N
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Description

p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid: is an organic compound that features a complex structure with multiple functional groups, including a dimethylamino group, a benzylidene group, and an imidazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of p-(Dimethylamino)benzaldehyde with 2-methyl-5-oxo-2-imidazoline-1-yl)benzoic acid under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Uniqueness: The presence of the imidazolinone ring in p-(4-(p-(Dimethylamino)benzylidene)-2-methyl-5-oxo-2-imidazolin-1-yl)benzoic acid imparts unique chemical and biological properties, making it distinct from its simpler analogs.

Properties

CAS No.

100067-42-3

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-5-oxoimidazol-1-yl]benzoic acid

InChI

InChI=1S/C20H19N3O3/c1-13-21-18(12-14-4-8-16(9-5-14)22(2)3)19(24)23(13)17-10-6-15(7-11-17)20(25)26/h4-12H,1-3H3,(H,25,26)/b18-12-

InChI Key

CUXBHOBFUMCXSB-PDGQHHTCSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N1C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)N1C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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